2,5-Dimethoxy-3-nitrobenzoic acid
Overview
Description
2,5-Dimethoxy-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzoic acid derivatives and their properties, which can provide insights into the behavior of similar compounds. For instance, the study of 2-nitrobenzoic acid and 3,5-dimethoxybenzoic acid can offer a partial understanding of the molecular interactions and properties that might be expected from 2,5-dimethoxy-3-nitrobenzoic acid.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including lithiation, reaction with nitroso compounds, and oxidation . For example, the synthesis of 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) could provide a template for the synthesis of 2,5-dimethoxy-3-nitrobenzoic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations . For instance, the structure of 2,6-dichloro-3-nitrobenzoic acid was analyzed using FT-IR, Raman spectroscopy, and density functional theory . These methods could be applied to determine the molecular structure of 2,5-dimethoxy-3-nitrobenzoic acid.
Chemical Reactions Analysis
The chemical reactions of nitrobenzoic acid derivatives often involve the nitro group and its transformation into amino derivatives . The study of such reactions in 5H-dibenzo[c,h][1,6]naphthyridin-6-ones could shed light on the reactivity of the nitro group in 2,5-dimethoxy-3-nitrobenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzoic acids and their derivatives have been extensively studied. For example, the solubility of 3,5-dimethoxybenzoic acid in various solvents was investigated, and the results were correlated with different models to understand the solvation process . Similarly, the thermal, spectral, and magnetic properties of dimethoxybenzoates of various metals were characterized . These studies provide a basis for predicting the properties of 2,5-dimethoxy-3-nitrobenzoic acid.
Scientific Research Applications
Sulfhydryl Group Determination
2,5-Dimethoxy-3-nitrobenzoic acid has been used in the determination of sulfhydryl groups in biological materials. A study involving the reaction of its derivative, 5,5′-dithiobis(2-nitrobenzoic acid), with blood has provided insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).
Synthesis and Stability Study
The acid's derivatives have been synthesized and their properties, including UV, IR, NMR, and MS data, have been reported. For instance, the action of 3-chloroperbenzoic acid on certain amines yielded nitroso dimers, whose stability was investigated (Beckett, Jones, & Coutts, 1976).
Functionalization Studies
The functionalization of nitrobenzoic acid derivatives has been explored. For example, the synthesis of substituted ethanols and propionic acid ethyl esters from reactions involving nitrobenzoic acid derivatives was reported using the tetrakis(dimethylamino)ethylene (TDAE) methodology (Amiri-Attou, Terme, & Vanelle, 2005).
Crystal Structure Analysis
Studies on the crystal structure of dimethoxybenzoic acid derivatives have contributed to understanding molecular interactions and bonding patterns. For example, analysis of 3,5-dimethoxybenzoic acid revealed hydrogen-bonded cyclic dimers (Lynch, Smith, Byriel, & Kennard, 1994).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJROOYLFVYZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370071 | |
Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-3-nitrobenzoic acid | |
CAS RN |
17894-26-7 | |
Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17894-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethoxy-3-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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